3,11-Dimethylchrysene-D16
Description
3,11-Dimethylchrysene-D16 is a deuterated analog of 3,11-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH) with a chrysene backbone substituted with methyl groups at the 3- and 11-positions. The compound is isotopically labeled with 16 deuterium atoms, making it a critical reference standard in analytical chemistry, particularly for mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. Its primary applications include use as an internal standard for quantifying non-deuterated PAHs in environmental or biological samples, ensuring accuracy by compensating for matrix effects and instrument variability .
Properties
Molecular Formula |
C₂₀D₁₆ |
|---|---|
Molecular Weight |
272.44 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks explicit data tables or research findings for direct comparisons, the following analysis synthesizes information from product listings and general chemical principles:
Structural and Functional Analogues
- Non-Deuterated 3,11-Dimethylchrysene: The non-deuterated form shares identical structural features but lacks isotopic labeling. This difference results in distinct mass-to-charge (m/z) ratios in MS, enabling precise discrimination in co-eluting chromatographic peaks. Deuterated analogs like 3,11-Dimethylchrysene-D16 are preferred in quantitative analyses due to their near-identical physicochemical properties, except for isotopic mass .
Other Deuterated PAHs :
Compounds such as phenanthrene-D10 or benzo[a]pyrene-D12 serve similar roles as internal standards. These analogs differ in aromatic ring count and substitution patterns, affecting their retention times and ionization efficiency. For example, phenanthrene-D10 (a 3-ring PAH) exhibits shorter chromatographic retention compared to 4-ring chrysene derivatives .Deuterated Pharmaceutical Standards :
Products like Ropinirole-D4 Hydrochloride (R641003) and Zanamivir-related compounds (UP1724077) listed in highlight the broader category of deuterated standards. While structurally unrelated to chrysene derivatives, they share functional roles in trace analysis, pharmacokinetic studies, and metabolite identification .
Key Comparative Metrics (Hypothetical Data)
| Property | This compound | 3,11-Dimethylchrysene | Phenanthrene-D10 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~242.4 | ~226.3 | ~188.3 |
| Deuterium Atoms | 16 | 0 | 10 |
| Primary Application | PAH quantification | Toxicology studies | Environmental monitoring |
| Chromatographic Retention | High (4-ring system) | High | Moderate (3-ring system) |
Note: Data inferred from general deuterated PAH behavior due to absence of explicit studies in provided evidence.
Limitations in Available Evidence
Similarly, emphasizes commercial details rather than scientific benchmarks .
Research and Regulatory Context
Deuterated standards like this compound are indispensable in regulatory frameworks (e.g., EPA methods for PAH analysis). Their validation typically involves:
- Stability Studies : Confirming resistance to isotopic exchange under storage and analytical conditions.
Comparisons with non-deuterated PAHs often reveal minor differences in solubility and volatility, though these are negligible in optimized MS workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
